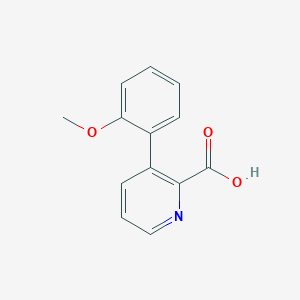

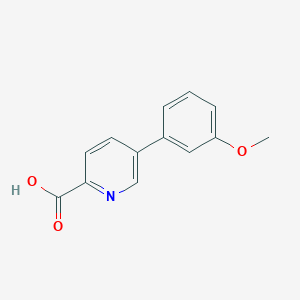

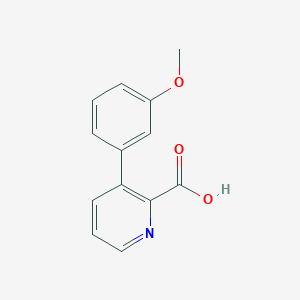

3-(3-Methoxyphenyl)picolinic acid, 95%

Übersicht

Beschreibung

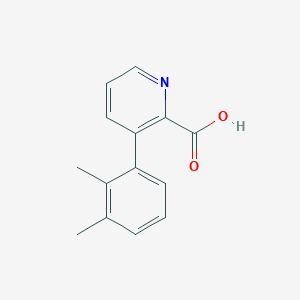

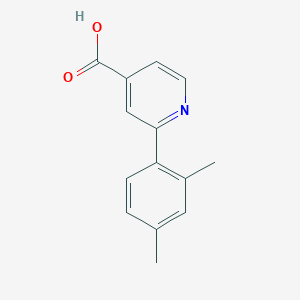

“3-(3-Methoxyphenyl)picolinic acid” is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . Picolinic acid is known to help in the absorption of zinc and other trace elements from our gut .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(3-Methoxyphenyl)picolinic acid”, picolinic acid itself can be formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) . In a related study, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, were used in a catalytic protodeboronation .Molecular Structure Analysis

The molecular structure of picolinic acid has been studied using FT-IR and FT-Raman spectra . The optimized geometry is obtained by scaled quantum mechanical calculations using density functional theory employing the B3LYP functional with the 6–311++G (d, p) basis set .Chemical Reactions Analysis

Picolinic acid has been found to interact with chromium(III) in weak acid aqueous solution, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere .Physical And Chemical Properties Analysis

Picolinic acid is a white solid that is soluble in water . The FT-IR and FT-Raman spectra of 3-methyl picolinic acid (MPA) are recorded in the ranges 4000–450 cm –1 and 4000–50 cm –1, respectively .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity and Health Benefits

Studies on antioxidants, such as those found in phenolic compounds, highlight their importance in mitigating oxidative stress, which is implicated in various chronic diseases and aging processes. For example, a comprehensive review of analytical methods for determining antioxidant activity discusses the significance of these methods in evaluating the antioxidant capacity of complex samples, including phenolic compounds. This suggests that 3-(3-Methoxyphenyl)picolinic acid, with its phenolic structure, could be researched for antioxidant properties using similar methodologies (Munteanu & Apetrei, 2021).

Pharmacological Importance

Phenolic acids, including syringic acid which shares a methoxyphenyl group similar to 3-(3-Methoxyphenyl)picolinic acid, have been studied for their wide range of therapeutic applications. This includes potential benefits in preventing diseases such as diabetes and cancer, as well as possessing antioxidant, antimicrobial, and anti-inflammatory activities. These findings open avenues for research into 3-(3-Methoxyphenyl)picolinic acid's pharmacological applications (Srinivasulu et al., 2018).

Environmental Applications

The role of phenolic compounds in environmental remediation and pollution treatment is another area of interest. For instance, enzymatic approaches to degrade various organic pollutants in wastewater have been enhanced by the presence of certain redox mediators, including phenolic compounds. This suggests potential research into the environmental applications of 3-(3-Methoxyphenyl)picolinic acid, particularly in bioremediation and pollution treatment processes (Husain & Husain, 2007).

Wirkmechanismus

Target of Action

The primary targets of 3-(3-Methoxyphenyl)picolinic acid are Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

3-(3-Methoxyphenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that the compound plays a key role inzinc transport . This suggests that it may affect pathways related to zinc metabolism and homeostasis.

Pharmacokinetics

It is known that the compound is a metabolite of tryptophan and is produced in the body on a daily basis . This suggests that it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of 3-(3-Methoxyphenyl)picolinic acid’s action include its role as an anti-infective and immunomodulator . It has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNGRUOQNGJXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.